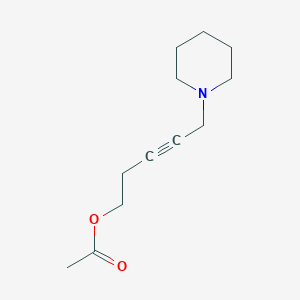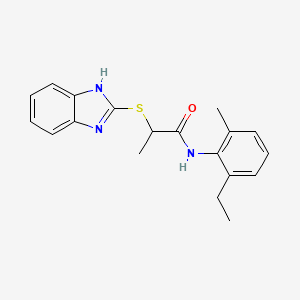![molecular formula C24H24Cl2N2O3 B5242672 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5242672.png)
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of chlorine, adamantane, and nitrobenzamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloroadamantan-1-ylmethyl isocyanate with 2-chloro-5-nitrobenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the addition of a base like sodium azide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .
Applications De Recherche Scientifique
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: This compound shares structural similarities but lacks the adamantane group, resulting in different properties and applications.
3-Chloroadamantan-1-ylmethyl isocyanate: Another related compound used in the synthesis of various derivatives, including 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide.
Uniqueness
The presence of the adamantane group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-chloro-N-[5-(3-chloro-1-adamantyl)-2-methylphenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3/c1-14-2-3-17(23-9-15-6-16(10-23)12-24(26,11-15)13-23)7-21(14)27-22(29)19-8-18(28(30)31)4-5-20(19)25/h2-5,7-8,15-16H,6,9-13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIHFVLXMQSCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5242590.png)
![2-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-oxazinane](/img/structure/B5242591.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5242593.png)

![ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5242616.png)
![Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5242625.png)

![2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5242645.png)
![3-(3,4-difluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5242652.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone](/img/structure/B5242662.png)
![N-(4-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B5242678.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B5242679.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5242686.png)
